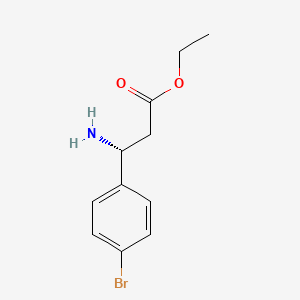

ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate

描述

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate (CAS: 1354940-97-8) is a chiral β-amino ester featuring a 4-bromophenyl substituent at the β-position of the propanoate backbone. Its molecular formula is C₁₁H₁₄BrNO₂ (free base) or C₁₁H₁₅BrClNO₂ as the hydrochloride salt, with a molecular weight of 308.60 g/mol for the latter . This compound is widely used in pharmaceutical intermediates and asymmetric synthesis due to its stereochemical rigidity and bromine-mediated reactivity.

属性

分子式 |

C11H14BrNO2 |

|---|---|

分子量 |

272.14 g/mol |

IUPAC 名称 |

ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |

InChI 键 |

ZWLFFTWOHGTGEB-SNVBAGLBSA-N |

手性 SMILES |

CCOC(=O)C[C@H](C1=CC=C(C=C1)Br)N |

规范 SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Br)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-bromopropionate and 4-bromoaniline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

化学反应分析

Types of Reactions

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position Variations

a) Methyl (3R)-3-amino-3-(4-bromophenyl)propanoate (CAS: 502841-91-0)

- Molecular Formula: C₁₀H₁₂BrNO₂

- Molecular Weight : 258.11 g/mol

- Key Difference : Methyl ester instead of ethyl ester.

- Impact : Reduced steric bulk and lower molecular weight enhance solubility in polar solvents but may decrease stability in acidic conditions compared to the ethyl ester .

b) (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS: 1541259-27-1)

Halogen Substitution Variations

a) Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS: N/A)

- Molecular Formula: C₁₁H₁₄ClF₂NO₂

- Molecular Weight : 265.69 g/mol

- Key Difference : Fluorine atoms at 2- and 4-positions instead of bromine.

b) Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (CAS: 1261778-92-0)

Ester Group Modifications

a) (R)-3-Amino-3-(4-bromophenyl)propionic Acid

Complex Structural Derivatives

a) Ethyl (2R,3R)-2-((4-bromophenyl)amino)-3-hydroxy-3-phenyl-3-(pyridin-2-yl)propanoate (Compound C17 in )

- Key Features : Additional hydroxy, phenyl, and pyridyl groups.

- Impact: Increased stereochemical complexity (70:30 dr, 97% ee) enables applications in asymmetric catalysis but introduces challenges in purification and scalability compared to the simpler this compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

生物活性

Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C11H14BrNO2 and a molecular weight of approximately 272.14 g/mol. The compound features a chiral center at the third carbon, which is crucial for its biological activity. The presence of the bromophenyl group enhances its reactivity and interaction with biological targets, making it a valuable candidate for drug development.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological effects:

- Anti-inflammatory Activity : The compound has been studied for its potential as an anti-inflammatory agent. Its structural similarity to known anti-inflammatory drugs allows for exploration in drug design targeting inflammation-related pathways.

- Analgesic Effects : this compound has shown promise in analgesic applications, potentially modulating pain pathways through interaction with specific receptors.

- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound may possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active site residues of enzymes, while the bromophenyl moiety allows for hydrophobic interactions. These interactions are critical for modulating enzyme activity and understanding the compound's role in biochemical pathways .

- Receptor Binding : The compound's structural features enable it to bind selectively to certain receptors, influencing cellular signaling pathways that regulate inflammation and pain perception .

Case Studies and Research Findings

Several studies have examined the biological activities of this compound:

- In Vitro Studies : Research has demonstrated that this compound can inhibit pro-inflammatory cytokine production in cell cultures, suggesting its potential use in treating inflammatory diseases.

- Animal Models : In vivo studies using animal models have shown that treatment with this compound reduces pain responses and inflammation, supporting its analgesic and anti-inflammatory properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | References |

|---|---|---|---|

| Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate | Structure | Similar anti-inflammatory and analgesic effects | |

| Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate | Structure | Notable due to structural variations affecting activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。